Cas no 61830-09-9 (3,5-dibromopyridine-2-carbonitrile)
3,5-dibromopyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromopicolinonitrile
- 2-CYANO-3,5-DIBROMOPYRIDINE
- 3,5-Dibromo-Pyridine-2-Carbonitrile
- 3,5-dibromopyridine-2-carbonitrile
- AMY1939
- A868627
- EN300-134074
- CS-0059196
- SCHEMBL4719121
- AB43403
- AKOS015835079
- Z1269215802
- AS-35500
- FT-0759223
- MFCD08062674
- 3,5-DIBROMO-2-PYRIDINECARBONITRILE
- DTXSID30494079
- 2-PYRIDINECARBONITRILE, 3,5-DIBROMO-
- 61830-09-9
- SAKUQCVNSVHPIW-UHFFFAOYSA-N
-
- MDL: MFCD08062674
- Inchi: 1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
- InChI Key: SAKUQCVNSVHPIW-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=NC=C(C=1)Br
Computed Properties
- Exact Mass: 259.85800
- Monoisotopic Mass: 259.85847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68000
- LogP: 2.47828
3,5-dibromopyridine-2-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
3,5-dibromopyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-dibromopyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50287-1/G |
3,5-DIBROMOPICOLINONITRILE |
61830-09-9 | 97% | 1g |
$127 | 2023-09-17 | |
| AstaTech | 50287-5/G |
3,5-DIBROMOPICOLINONITRILE |
61830-09-9 | 97% | 5/G |
$675 | 2022-06-02 | |
| AstaTech | 50287-10/G |
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61830-09-9 | 97% | 10/G |
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| Alichem | A026002340-5g |
2-Cyano-3,5-dibromopyridine |
61830-09-9 | 97% | 5g |
$489.83 | 2023-09-01 | |
| Alichem | A026002340-10g |
2-Cyano-3,5-dibromopyridine |
61830-09-9 | 97% | 10g |
$706.71 | 2023-09-01 | |
| Chemenu | CM178095-5g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 97% | 5g |
$400 | 2021-08-05 | |
| Chemenu | CM178095-10g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 97% | 10g |
$596 | 2021-08-05 | |
| TRC | D426170-100mg |
3,5-Dibromopicolinonitrile |
61830-09-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D426170-250mg |
3,5-Dibromopicolinonitrile |
61830-09-9 | 250mg |
$115.00 | 2023-05-18 | ||
| TRC | D426170-500mg |
3,5-Dibromopicolinonitrile |
61830-09-9 | 500mg |
$167.00 | 2023-05-18 |
3,5-dibromopyridine-2-carbonitrile Suppliers
3,5-dibromopyridine-2-carbonitrile Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3,5-dibromopyridine-2-carbonitrile
Introduction to 3,5-dibromopyridine-2-carbonitrile (CAS No: 61830-09-9)
3,5-dibromopyridine-2-carbonitrile, with the chemical formula C₅H₂Br₂N₂, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 61830-09-9, has garnered attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its unique structural features—comprising a pyridine core substituted with two bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position—make it a valuable building block for various synthetic applications.
The relevance of 3,5-dibromopyridine-2-carbonitrile in contemporary chemical research is underscored by its role in the development of novel therapeutic agents. Recent studies have highlighted its application in the synthesis of bioactive molecules targeting neurological disorders. For instance, researchers have leveraged its brominated pyridine scaffold to develop potent ligands for ion channels and receptors involved in neuroprotection and cognitive enhancement. The presence of both bromine atoms and a nitrile group provides multiple sites for functionalization, enabling the creation of structurally diverse derivatives with tailored pharmacological properties.
In the realm of medicinal chemistry, 3,5-dibromopyridine-2-carbonitrile has been explored as a precursor for small-molecule inhibitors of kinases and other enzyme targets relevant to cancer therapy. The nitrile group serves as a handle for further chemical transformations, such as reduction to amides or cyanoacrylates, while the bromine substituents facilitate cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing heterocyclic compounds that exhibit inhibitory activity against aberrantly expressed enzymes in oncology.
Agrochemical applications of 3,5-dibromopyridine-2-carbonitrile are also emerging as a promising area of research. Its structural motif is found in several herbicides and fungicides that disrupt essential metabolic pathways in pests. The ability to modify its core structure allows chemists to fine-tune its bioactivity, enhancing efficacy while minimizing environmental impact. Current investigations are focused on developing next-generation crop protection agents that combine potency with improved selectivity, leveraging the synthetic flexibility offered by this compound.
The synthesis of 3,5-dibromopyridine-2-carbonitrile typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Common synthetic routes include bromination followed by cyanation, where careful control of reaction conditions is necessary to achieve high yields and purity. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications. The growing demand for this intermediate has spurred innovations in green chemistry approaches to minimize waste and energy consumption.
From a computational chemistry perspective, 3,5-dibromopyridine-2-carbonitrile has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of optimized derivatives. These computational tools are indispensable in modern drug discovery pipelines, allowing researchers to predict binding affinities and metabolic stability before experimental validation.
The safety profile of 3,5-dibromopyridine-2-carbonitrile is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves and lab coats is recommended during handling, along with adequate ventilation in workspaces. Storage conditions should be maintained at controlled temperatures to prevent degradation.
Future directions in the study of 3,5-dibromopyridine-2-carbonitrile include exploring its potential in materials science applications beyond pharmaceuticals. Researchers are investigating its use as a precursor for conductive polymers and organic semiconductors due to its electron-withdrawing nitrile group and halogenated aromatic system. Such materials could find applications in flexible electronics and photovoltaic devices, expanding the compound’s utility beyond traditional organic synthesis.
In conclusion,3,5-dibromopyridine-2-carbonitrile (CAS No: 61830-09-9) represents a cornerstone intermediate with far-reaching implications across multiple scientific disciplines. Its unique structural attributes continue to drive innovation in drug discovery, agriculture, and advanced materials development. As synthetic methodologies evolve and computational tools become more sophisticated,3,5-dibromopyridine-2-carbonitrile will undoubtedly remain at the forefront of chemical research.
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